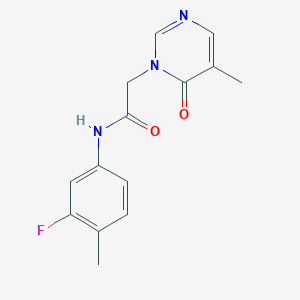
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
描述
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core linked via an acetamide bridge to a 3-fluoro-4-methylphenyl group.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-11(5-12(9)15)17-13(19)7-18-8-16-6-10(2)14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGSDNFNITTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS Number: 1334376-28-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14FN3O2, with a molecular weight of 275.28 g/mol. The structure includes a pyrimidine ring, which is known for its diverse biological activities, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN3O2 |
| Molecular Weight | 275.28 g/mol |
| CAS Number | 1334376-28-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds with fluorinated aryl groups have demonstrated significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell growth through various pathways, including:
- CYP450 Enzyme Induction : Some fluorinated compounds are known to induce cytochrome P450 enzymes, which can lead to increased metabolism of drugs and potential activation of prodrugs into their active forms .
- DNA Interaction : Compounds with similar structures have shown the ability to form DNA adducts, leading to disruption of DNA replication and transcription processes .
- Signal Transduction Pathways : The activity may also involve modulation of signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Antiproliferative Activity
A study focused on fluorinated pyrimidines indicated that modifications in the aromatic ring significantly enhance antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The highest activity was often correlated with specific substitutions on the phenyl ring .
In Vivo Studies
In vivo studies using animal models have shown that similar compounds exhibit reduced tumor growth rates when administered in therapeutic doses. These findings suggest that this compound could potentially share these beneficial effects.
Case Studies
- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles demonstrated potent antiproliferative activity without a biphasic dose-response relationship, suggesting a more predictable pharmacological profile compared to non-fluorinated counterparts .
- Pyrimidine Derivatives : Research on fluorinated pyrimidine derivatives highlighted their ability to inhibit key enzymes involved in cancer cell metabolism, further supporting the hypothesis that structural modifications can lead to enhanced biological activity .
相似化合物的比较
Structural Analogues with Pyridazinone Cores
Pyridazinone-based acetamides are prevalent in the evidence, offering insights into the impact of heterocycle substitution:
Key Observations :
- Heterocycle Impact: Pyridazinones (6-membered, two adjacent nitrogen atoms) differ electronically and sterically from pyrimidinones (6-membered, two non-adjacent nitrogen atoms), affecting binding interactions. Pyridazinones in and exhibit anti-inflammatory and antioxidant activities, suggesting that pyrimidinone analogs like the target compound may share similar therapeutic profiles .
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to bromophenyl or methoxybenzyl groups in pyridazinone analogs. Fluorine’s electronegativity may improve target affinity through polar interactions .
Aromatic and Functional Group Variations
Variations in the acetamide-linked aryl group influence physicochemical and biological properties:
Key Observations :
- Halogen vs.
Research Findings and Implications
- Heterocycle Flexibility: Pyridazinones and pyrimidinones are interchangeable scaffolds for tuning bioactivity. Pyrimidinones may offer superior metabolic stability due to reduced ring strain compared to pyridazinones .
- Substituent-Driven Activity : The 3-fluoro-4-methylphenyl group in the target compound could improve blood-brain barrier penetration relative to bulkier substituents (e.g., 4-bromophenyl) in .
- Therapeutic Potential: While direct data are lacking, structural parallels to anti-inflammatory and antioxidant pyridazinones () suggest the target compound may warrant evaluation in similar assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


